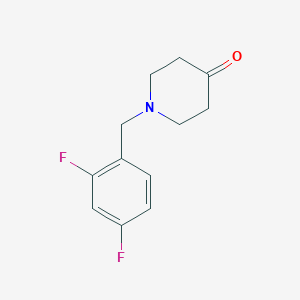

1-(2,4-Difluorobenzyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBJRPSLASMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Synthetic Approaches

While direct alkylation dominates industrial workflows, exploratory routes include:

Friedel-Crafts Acylation (Non-viable for Target)

A patent describing risperidone synthesis employs Friedel-Crafts acylation to prepare 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. While this highlights the reactivity of piperidin-4-one derivatives, the benzoyl group’s electronic properties differ markedly from the benzyl group in the target compound, rendering this route inapplicable.

Reaction Mechanism and Optimization

Nucleophilic Substitution Mechanism

The alkylation proceeds via an Sₙ2 mechanism , where the lone pair on piperidin-4-one’s nitrogen attacks the electrophilic carbon of 2,4-difluorobenzyl bromide. K₂CO₃ deprotonates the amine, enhancing its nucleophilicity (Figure 1).

Optimization Strategies :

-

Temperature : Reflux conditions (40–50°C) accelerate reaction kinetics without promoting side reactions.

-

Base Selection : K₂CO₃ outperforms stronger bases (e.g., NaOH) by avoiding ketone enolization or hydrolysis.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Analytical Characterization

The structural identity of 1-(2,4-difluorobenzyl)piperidin-4-one is confirmed through spectroscopic and chromatographic methods:

Spectroscopic Insights :

-

¹H-NMR : Aromatic protons (2,4-difluorophenyl) appear as multiplets at δ 7.35–7.45, while the piperidine ring’s methylene and methine protons resonate between δ 2.40–3.60.

Applications in Pharmaceutical Intermediates

Role in Risperidone Synthesis

1-(2,4-Difluorobenzyl)piperidin-4-one is a precursor to 2,4-difluorophenyl(4-piperidinyl)methanone oxime , a critical intermediate in risperidone production. Alkylation of piperidin-4-one followed by oxime formation enables efficient coupling with pyrido-pyrimidine fragments.

Spiro[piperidine-4,1’-pyrido[3,4-b]indoles]

This compound serves as a keystone in synthesizing spiropiperidine derivatives, which are investigated as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators . Condensation with tryptamines via Pictet-Spengler reactions yields spirocycles with demonstrated bioactivity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Difluorobenzyl)piperidin-4-one has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, spiro[piperidine-4,1'-pyrido[3,4-b]indoles] synthesized using this compound demonstrated improved potency against cystic fibrosis transmembrane conductance regulator (CFTR) mutants, indicating its potential in cancer therapy .

- Neurological Disorders : The compound has been explored for its role in developing drugs that target neurodegenerative diseases such as Alzheimer's. It has shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's treatment .

Biological Studies

The compound serves as a critical building block in the synthesis of biologically active molecules:

- Enzyme Inhibitors : Research indicates that 1-(2,4-Difluorobenzyl)piperidin-4-one can be modified to create enzyme inhibitors that modulate biological pathways. Its interaction with specific enzymes can lead to significant alterations in cellular processes, making it valuable for studying metabolic pathways.

- Receptor Modulators : The compound's structure allows it to act on various receptors, making it a candidate for developing new receptor modulators used in pharmacological studies.

Industrial Applications

In addition to its medicinal uses, 1-(2,4-Difluorobenzyl)piperidin-4-one has important industrial applications:

- Synthesis of Specialty Chemicals : The compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its versatility allows chemists to create complex molecules needed for various industrial applications.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of piperidine derivatives, researchers synthesized a series of compounds based on 1-(2,4-Difluorobenzyl)piperidin-4-one. These compounds were tested against FaDu hypopharyngeal tumor cells and showed enhanced cytotoxicity compared to standard treatments. The structure-activity relationship indicated that the difluorobenzyl substitution significantly contributed to the observed biological activity.

Case Study 2: Neurological Research

A recent investigation into compounds derived from 1-(2,4-Difluorobenzyl)piperidin-4-one aimed at developing dual inhibitors for acetylcholinesterase and butyrylcholinesterase revealed promising results. The modified compounds exhibited improved binding affinity and selectivity over existing drugs used in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Benzyl/Phenyl Substitutions

Table 1: Key Structural Features of Selected Analogues

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

- The 2,4-difluorobenzyl group in the target compound contributes to moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility.

- The fluoroquinoline derivative () exhibits higher molar mass and LogP, likely due to the planar, aromatic quinoline moiety, which may reduce solubility but enhance target binding in hydrophobic pockets .

Key Observations :

- Antiviral Activity : The target compound’s 2,4-difluorobenzyl group is critical for HIV-1 integrase inhibition, as seen in structurally related inhibitors (). Fluorine atoms likely enhance binding via hydrophobic interactions and fluorine-π interactions with the enzyme .

- Antimicrobial Potency : Analogues like 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide () demonstrate that fluorinated benzyl groups synergize with cationic triazolium rings to disrupt microbial membranes, achieving MIC values lower than standard drugs like fluconazole .

Biological Activity

1-(2,4-Difluorobenzyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,4-Difluorobenzyl)piperidin-4-one features a piperidine ring substituted with a difluorobenzyl moiety. The fluorine atoms enhance the compound's lipophilicity and biological activity, making it a suitable candidate for drug development.

The biological activity of 1-(2,4-Difluorobenzyl)piperidin-4-one is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity and influencing various signaling pathways.

Antiviral Activity

Recent studies have indicated that derivatives of piperidin-4-one compounds exhibit antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have shown promise as inhibitors of the influenza virus by interfering with hemagglutinin-mediated membrane fusion processes . Although specific data for 1-(2,4-Difluorobenzyl)piperidin-4-one is limited, its structural similarities suggest potential antiviral applications.

Anticancer Activity

Research has demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from piperidin-4-one have been tested against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1), showing significant dose-dependent antiproliferative activity . While direct studies on 1-(2,4-Difluorobenzyl)piperidin-4-one are sparse, its structural framework may confer similar properties.

Neurotransmitter Modulation

The compound is also investigated for its role in modulating neurotransmitter systems. Its ability to interact with dopamine and serotonin receptors positions it as a candidate for developing treatments for neurological disorders .

Case Studies and Experimental Data

A study focusing on the synthesis and evaluation of piperidine derivatives highlighted the importance of the difluorobenzyl substituent in enhancing biological activity. The following table summarizes key findings related to the biological activities of piperidin-4-one derivatives:

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| 1-(2,4-Difluorobenzyl)piperidin-4-one | Antiproliferative | MiaPaCa-2 | Not specified |

| N-benzyl 4,4-disubstituted piperidines | Antiviral | H1N1 Virus | Effective |

| Piperidine derivatives | Neurotransmitter Modulation | Various | Varies |

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Difluorobenzyl)piperidin-4-one, and how can reaction conditions be tailored to improve yield?

The synthesis of 1-(2,4-Difluorobenzyl)piperidin-4-one typically involves alkylation or acylation of the piperidin-4-one core. A validated method includes:

- Step 1 : Reacting 2,4-difluorobenzyl chloride with piperidin-4-one under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF at 60–80°C for 12–24 hours.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher temperatures accelerate reaction but may degrade sensitive intermediates. |

| Solvent | DMF | Enhances nucleophilicity of piperidin-4-one. |

| Base | K₂CO₃ | Minimizes side reactions compared to stronger bases like NaOH. |

Q. Yield Improvement Strategies :

- Use catalytic phase-transfer agents (e.g., TBAB) to enhance interfacial reactivity .

- Monitor reaction progress via TLC or HPLC to terminate at maximal conversion .

Q. How can researchers characterize the purity and structural integrity of 1-(2,4-Difluorobenzyl)piperidin-4-one?

Analytical Workflow :

Purity Assessment :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Melting Point : Compare observed values (e.g., 181–183°C) to literature to confirm crystallinity .

Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the piperidinone carbonyl (~207 ppm in ¹³C NMR) and aromatic fluorine-coupled protons (~7.2–7.6 ppm in ¹H NMR) .

- MS (ESI+) : Molecular ion peak at m/z 239.1 [M+H]⁺ .

Q. What preliminary biological screening models are suitable for this compound?

- In vitro kinase assays : Test inhibition of ACK1/TNK2, a cancer-associated tyrosine kinase, using recombinant enzyme and ATP-competitive ELISA .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. Initial Data Interpretation :

| Assay | Expected Outcome | Notes |

|---|---|---|

| ACK1 Inhibition | IC₅₀ ~5–20 µM | Fluorine substituents enhance binding to hydrophobic kinase pockets . |

| Cytotoxicity | GI₅₀ >50 µM | Low cytotoxicity suggests target specificity. |

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl substituents) influence biological activity?

Comparative Analysis :

- 2,4-Difluoro vs. 4-Fluoro Derivatives : The 2,4-difluoro substitution increases lipophilicity (logP ~2.1 vs. 1.8), enhancing blood-brain barrier penetration in CNS-targeted studies .

- Substituent Position : 2,4-difluoro groups reduce metabolic degradation by cytochrome P450 compared to mono-fluoro analogs .

Q. Mechanistic Insight :

- Fluorine’s electronegativity stabilizes ligand-receptor interactions via dipole-dipole interactions with kinase active sites .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Case Study : Discrepancies in ACK1 inhibition IC₅₀ (5–50 µM across studies) may arise from:

- Assay Conditions : ATP concentration (e.g., 10 µM vs. 100 µM) impacts competitive inhibition calculations .

- Compound Stability : Degradation in DMSO stock solutions (e.g., hydrolysis of ketone group) can reduce apparent potency.

Q. Mitigation Strategies :

- Standardize assay protocols (e.g., ATP = 50 µM, pH 7.4).

- Use fresh DMSO stocks and confirm stability via HPLC .

Q. What computational methods support the design of derivatives with enhanced potency?

- Molecular Docking : Use AutoDock Vina to model interactions with ACK1 (PDB: 1U54). The difluorobenzyl group occupies a hydrophobic cleft near Val-481 .

- QSAR Modeling : Correlate substituent Hammett constants (σ) with bioactivity to predict electron-withdrawing effects .

Q. Predicted Active Derivatives :

| Derivative | Predicted IC₅₀ (µM) | Rationale |

|---|---|---|

| 2,4,6-Trifluoro | 3.2 | Increased hydrophobic contact surface. |

| 2-Fluoro-4-nitro | 8.5 | Nitro group introduces polar interactions. |

Q. What safety protocols are critical for handling this compound?

- Toxicity Data : Piperidin-4-one derivatives may cause acute oral toxicity (LD₅₀ ~300 mg/kg in rats) and severe eye irritation .

- Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Store under inert gas (argon) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.